Product packaging for 3-Bromopropenyl acetate(Cat. No.:)

3-Bromopropenyl acetate

Cat. No.: B14067318
M. Wt: 179.01 g/mol
InChI Key: JJPZBCGMCATWNR-UHFFFAOYSA-N
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Description

3-Bromopropenyl acetate is a valuable reagent in organic synthesis, functioning as a masked homoenolate nucleophile. Its primary research application is in chromium-catalyzed additions to aldehydes, serving as a homoaldol equivalent in a highly regioselective and stereoselective manner . This reaction is notable for its mild Cr/Mn redox conditions and tolerates a wide range of functional groups, successfully adding to aromatic, aliphatic, and α,β-unsaturated aldehydes to yield products in excellent yields (70-99%) . The resulting vinyl acetate adducts are versatile synthetic intermediates that can be easily hydrolyzed with mild base to provide formal homoaldol adducts or transformed into other functionalized products such as lactols, 1,4-diols, epoxides, and cyclopropanes . This scalable methodology provides researchers with a practical route to synthesizing chiral building blocks and functionalized compounds for applications in total synthesis and the development of advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrO2 B14067318 3-Bromopropenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

3-bromoprop-1-enyl acetate

InChI

InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3

InChI Key

JJPZBCGMCATWNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=CCBr

Origin of Product

United States

Organometallic Chemistry of 3 Bromopropenyl Acetate

Zinc-Mediated Reactivity

Zinc metal readily reacts with 3-bromopropenyl acetate (B1210297) to form an organozinc species, which serves as a potent nucleophile in various organic transformations. The formation and reactivity of this species can be controlled by the reaction conditions, offering different synthetic strategies.

Formation of Acetoxyallylzinc Species

The generation of acetoxyallylzinc reagents from 3-bromopropenyl acetate can be achieved through different protocols, each with its own advantages depending on the desired application and substrate scope.

One of the most practical methods for the formation and immediate use of the acetoxyallylzinc species is through Barbier-type reactions. researchgate.net This one-pot procedure involves the in-situ generation of the organometallic reagent in the presence of an electrophile, such as an aldehyde. scite.ai The reaction is typically carried out using zinc dust in an aqueous solution of ammonium (B1175870) chloride. scite.aiacs.org This method is particularly attractive due to its operational simplicity and the use of environmentally benign aqueous media. scite.ai

The zinc-mediated Barbier-type reaction of this compound with various aldehydes has been shown to produce alk-1-ene-3,4-diols in good to excellent yields. scite.ai The diastereoselectivity of this addition is highly dependent on the nature of the aldehyde. Conjugated aldehydes typically lead to the syn adducts, while unconjugated aldehydes show a preference for the anti diastereomer. scite.ai

Table 1: Zinc-Mediated Barbier-Type Acyloxyallylation of Aldehydes in Aqueous NH4Cl

AldehydeProduct Yield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde (B42025)85>95:5
4-Chlorobenzaldehyde82>95:5
2-Naphthaldehyde90>95:5
Cinnamaldehyde75>95:5
Hexanal7010:90
Cyclohexanecarboxaldehyde7815:85

Data compiled from Augé, J. et al. J. Org. Chem. 2003, 68 (3), 997–1006. scite.ai

While the Barbier protocol is efficient for in-situ reactions, a two-step Grignard-like protocol can be employed for the pre-formation of the organozinc reagent. This involves the initial reaction of this compound with activated zinc in an anhydrous organic solvent. The use of polar aprotic solvents, such as a mixture of tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO), has been shown to facilitate the formation of organozinc reagents from organic halides. nih.govorganic-chemistry.org These solvents can accelerate the oxidative addition of zinc to the carbon-halogen bond and aid in the solubilization of the resulting organometallic species. nih.govnih.gov

In this two-step approach, the acetoxyallylzinc reagent is first prepared and can then be reacted with an electrophile in a separate step. This allows for greater control over the reaction conditions and can be advantageous when dealing with sensitive substrates. The presence of DMSO can enhance the reactivity of the organozinc reagent by increasing its carbanionic character. organic-chemistry.org

Characterization of η1-Allylic Organozinc Complexes

The organozinc species formed from this compound is best described as an η1-allylic complex, where the zinc is bonded to the terminal carbon of the allyl system. While detailed spectroscopic data for the acetoxyallylzinc species derived specifically from this compound is not extensively reported in the literature, analysis of related functionalized allylzinc halides provides insight into their structure. nih.gov The formation of these reagents can be monitored by techniques such as ¹H NMR spectroscopy, where the appearance of new signals corresponding to the allylic protons in the organozinc compound and the disappearance of the starting material's signals would be observed. nih.gov The exact chemical shifts and coupling constants would be influenced by the solvent system and the presence of any coordinating additives like lithium chloride. nih.gov

Oxidative Addition Processes in Organozinc Chemistry

The fundamental step in the formation of the acetoxyallylzinc reagent is the oxidative addition of metallic zinc into the carbon-bromine bond of this compound. This process involves the transfer of two electrons from the zinc metal to the organic halide, leading to the formation of an organozinc halide. The mechanism of this direct insertion is a two-step process: an initial oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction medium. nih.gov

The rate and efficiency of this oxidative addition can be influenced by several factors, including the activation of the zinc metal, the solvent, and the presence of additives. nih.gov For allylic halides, the reaction is generally facile. The mechanism can proceed through a concerted pathway or a non-concerted, S-N-2-like pathway, particularly for polarized substrates like allylic halides. libretexts.org The use of highly reactive zinc, such as Rieke zinc, can significantly facilitate the oxidative addition to a variety of organic halides under mild conditions. riekemetals.com

Indium-Mediated Reactivity

Similar to zinc, metallic indium readily undergoes oxidative addition to this compound to form the corresponding 3-acyloxyallyl organoindium compound. scite.ai This reagent has also proven to be a valuable tool in organic synthesis, particularly in allylation reactions of carbonyl compounds.

A highly effective protocol for indium-mediated acyloxyallylation involves a two-step, Grignard-type procedure in THF. scite.aiacs.org The organoindium reagent is first formed by reacting this compound with indium powder in THF. This is followed by the addition of an aldehyde to the pre-formed organometallic species. scite.ai This method offers excellent yields for the synthesis of alk-1-ene-3,4-diols. scite.ai

The diastereoselectivity of the indium-mediated addition mirrors that of the zinc-mediated Barbier reaction, with conjugated aldehydes affording syn products and unconjugated aldehydes favoring the anti isomers. scite.ai A comparative study has shown that while both zinc and indium are effective, indium can exhibit different levels of facial selectivity in reactions with chiral, chelating substrates like unprotected aldoses, suggesting a potential chelating effect of the incoming organoindium species. acs.orgworktribe.comnih.gov

Table 2: Indium-Mediated Acyloxyallylation of Aldehydes in THF

AldehydeProduct Yield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde92>95:5
4-Chlorobenzaldehyde90>95:5
2-Naphthaldehyde95>95:5
Cinnamaldehyde85>95:5
Hexanal8010:90
Cyclohexanecarboxaldehyde8215:85

Data compiled from Augé, J. et al. J. Org. Chem. 2003, 68 (3), 997–1006. scite.ai

The indium-mediated coupling has been successfully applied to complex substrates, such as the Garner aldehyde, demonstrating its utility in the stereocontrolled synthesis of highly functionalized molecules like azasugars.

Generation of 3-Acyloxyallyl Organoindium Compounds

The reaction of this compound with metallic indium provides a convenient route to 3-acyloxyallyl organoindium compounds. These intermediates are valuable reagents in organic synthesis, serving as synthons for the 3-hydroxypropenyl cation. The generation of these organoindium species is typically achieved by the oxidative addition of indium metal to the carbon-bromine bond of this compound.

This process is generally carried out in an anhydrous ethereal solvent, with tetrahydrofuran (THF) being the most commonly employed. The reaction proceeds smoothly at room temperature, and the resulting organoindium reagent can be used in situ for subsequent reactions with electrophiles, most notably aldehydes. The addition of the 3-acyloxyallyl organoindium reagent to an aldehyde yields a protected alk-1-ene-3,4-diol, which can be subsequently deprotected to the corresponding diol.

The diastereoselectivity of the addition to aldehydes is a crucial aspect of this methodology and has been found to be highly dependent on the structure of the aldehyde. Specifically, reactions with conjugated aldehydes, such as benzaldehyde and cinnamaldehyde, tend to favor the formation of the syn-diastereomer. In contrast, reactions with unconjugated, sterically hindered aldehydes like pivalaldehyde show a preference for the anti-diastereomer. This selectivity is a key feature that enhances the synthetic utility of these organoindium reagents.

The table below summarizes the results of the indium-mediated acyloxyallylation of various aldehydes with this compound in THF.

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde1-Phenyl-3-butene-1,2-diol diacetate8570:30
Pivalaldehyde5,5-Dimethyl-1-hexene-3,4-diol diacetate9010:90
Cinnamaldehyde1-Phenyl-1,5-hexadiene-3,4-diol diacetate8280:20
2-Furaldehyde1-(2-Furyl)-3-butene-1,2-diol diacetate8875:25

Comparison of Indium- and Zinc-Mediated Activation

Both indium and zinc can be utilized to activate this compound for nucleophilic addition to aldehydes. However, the reaction conditions and, in some cases, the stereochemical outcomes differ significantly between the two metals.

The indium-mediated reaction, as previously described, is typically performed under anhydrous conditions in THF. This "Grignard-like" protocol involves the preformation of the organoindium reagent before the addition of the aldehyde.

In contrast, the zinc-mediated activation is often carried out under Barbier-type conditions. This involves the simultaneous addition of the aldehyde and this compound to a suspension of zinc dust. A notable advantage of the zinc-mediated protocol is its compatibility with aqueous media, with reactions often being conducted in a saturated aqueous solution of ammonium chloride. This makes the zinc-mediated approach more environmentally benign.

In terms of diastereoselectivity, both metals exhibit a similar trend where conjugated aldehydes favor the syn product and unconjugated aldehydes favor the anti product. However, the diastereomeric ratios can vary between the two metals, providing a tool for stereochemical control. For instance, in the reaction with benzaldehyde, the indium-mediated process may offer a slightly higher preference for the syn isomer compared to the zinc-mediated reaction. Conversely, for sterically demanding aldehydes like pivalaldehyde, the zinc-mediated reaction can provide excellent diastereoselectivity for the anti isomer.

The following table provides a comparison of the yields and diastereoselectivities for the reaction of this compound with selected aldehydes, mediated by either indium or zinc.

AldehydeMetalSolventYield (%)Diastereomeric Ratio (syn:anti)
BenzaldehydeInTHF8570:30
BenzaldehydeZnaq. NH4Cl8265:35
PivalaldehydeInTHF9010:90
PivalaldehydeZnaq. NH4Cl885:95
CinnamaldehydeInTHF8280:20
CinnamaldehydeZnaq. NH4Cl7978:22

Mechanistic Investigations of 3 Bromopropenyl Acetate Transformations

Nucleophilic Addition Reactions

Organometallic reagents generated from 3-bromopropenyl acetate (B1210297) readily participate in nucleophilic addition to the electrophilic carbon of carbonyl groups in aldehydes and ketones. youtube.comchemtube3d.comlibretexts.org This process, after an acidic workup, results in the formation of homoallylic alcohols, compounds with significant synthetic potential. The reaction is typically mediated by metals such as chromium, zinc, or indium, which facilitate the formation of a nucleophilic allylmetal species. nih.gov

Addition to Aldehyde Substrates

The chromium-catalyzed addition of 3-bromopropenyl acetate to a variety of aldehydes proceeds efficiently to afford the corresponding homoallylic alcohols. This transformation serves as a masked homoaldol reaction. The reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the carbonyl carbon.

The scope of the reaction is broad, encompassing aromatic, α,β-unsaturated, and aliphatic aldehydes. The yields of these reactions are generally high, demonstrating the synthetic utility of this method.

Table 1: Chromium-Catalyzed Addition of this compound to Various Aldehydes
EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde (B42025)1-Phenyl-3-buten-1,2-diol diacetate95Not Reported
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1,2-diol diacetate92Not Reported
34-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1,2-diol diacetate85Not Reported
4Cinnamaldehyde1-Phenyl-1,5-hexadien-3,4-diol diacetate88Not Reported
5Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1,2-diol diacetate78Not Reported
6Hexanal1-Nonen-3,4-diol diacetate82Not Reported

Similarly, indium- and zinc-mediated additions of this compound to aldehydes provide a direct route to alk-1-ene-3,4-diols. nih.gov These reactions can be performed under both Grignard-type conditions in THF and Barbier-type conditions in aqueous media, highlighting the versatility of these methods. nih.gov

Addition to Ketone Substrates

The zinc-promoted α-hydroxyallylation of ketones using this compound represents an effective method for the synthesis of tertiary homoallylic alcohols. The reaction proceeds via the oxidative addition of zinc to this compound, generating a nucleophilic organozinc reagent that subsequently adds to the ketone carbonyl. This transformation is applicable to a range of ketone substrates, including both cyclic and acyclic ketones.

Table 2: Zinc-Promoted Addition of this compound to Various Ketones
EntryKetoneProductYield (%)Diastereomeric Ratio (syn:anti)
1Acetophenone2-Phenyl-4-penten-2,3-diol diacetate8555:45
2Cyclohexanone1-(1-Hydroxy-2-propenyl)cyclohexanol acetate9060:40
32-Adamantanone2-(1-Hydroxy-2-propenyl)adamantan-2-ol acetate75Not Reported
4Propiophenone2-Phenyl-4-hexen-2,3-diol diacetate8252:48

Stereochemical Outcomes of Addition Reactions

The nucleophilic addition of the organometallic species derived from this compound to carbonyl compounds often creates a new stereocenter, leading to the possibility of diastereomeric products. The stereochemical course of these reactions is influenced by several factors, including the nature of the metal, the substrate, and the reaction conditions.

The diastereoselectivity of the addition of this compound to aldehydes and ketones is a critical aspect of its synthetic utility. The terms syn and anti are used to describe the relative stereochemistry of the newly formed stereocenters.

In the case of indium- and zinc-mediated additions to aldehydes, the diastereoselectivity is notably dependent on the structure of the aldehyde. nih.gov Unconjugated aldehydes tend to favor the formation of the anti diastereomer, whereas conjugated aldehydes, including aromatic and α,β-unsaturated aldehydes, predominantly yield the syn adduct. nih.gov This observation suggests a mechanistic dichotomy guided by the electronic nature of the aldehyde substrate.

Table 3: Diastereoselectivity of Indium- and Zinc-Mediated Addition of this compound to Aldehydes
EntryAldehydeMetalConditionsDiastereomeric Ratio (syn:anti)
1BenzaldehydeInTHF, 25°C85:15
2BenzaldehydeZnaq. NH4Cl, 25°C82:18
3CinnamaldehydeInTHF, 25°C90:10
4CinnamaldehydeZnaq. NH4Cl, 25°C88:12
5CyclohexanecarboxaldehydeInTHF, 25°C20:80
6CyclohexanecarboxaldehydeZnaq. NH4Cl, 25°C25:75
7HexanalInTHF, 25°C15:85
8HexanalZnaq. NH4Cl, 25°C18:82

The structure of the carbonyl substrate plays a pivotal role in dictating the diastereoselectivity of the addition reaction. As highlighted in the previous section, a clear trend is observed with aldehydes: conjugated systems favor syn products, while unconjugated systems favor anti products. nih.gov This can be rationalized by considering the transition state geometries. For conjugated aldehydes, a cyclic transition state involving chelation of the metal to the carbonyl oxygen and the π-system of the conjugated moiety may be favored, leading to a syn arrangement. In contrast, for unconjugated aldehydes, an open, acyclic transition state, often described by the Felkin-Anh model, is likely to be operative, resulting in the preferential formation of the anti product. website-files.comwikipedia.orguwindsor.ca

Steric hindrance on the carbonyl compound also influences the stereochemical outcome. Increased steric bulk around the carbonyl group can disfavor certain transition states, thereby enhancing the selectivity for a particular diastereomer.

In the context of organometallic additions to carbonyls, stereocrossover refers to a phenomenon where the stereochemical outcome of the reaction is inverted or significantly altered by a change in reaction parameters, such as the metal, solvent, or temperature. This suggests the involvement of different competing reaction pathways or transition states with varying energies under different conditions.

While the term "stereocrossover" is not explicitly used in the reviewed literature for this compound reactions, the observed reversal of diastereoselectivity between conjugated and unconjugated aldehydes in the indium- and zinc-mediated additions is a clear example of this principle. nih.gov The switch from a chelation-controlled pathway for conjugated aldehydes to a non-chelation (Felkin-Anh) controlled pathway for unconjugated aldehydes represents a crossover in the dominant stereocontrolling mechanism. nih.govnih.gov This highlights the subtle interplay of electronic and steric factors in determining the three-dimensional arrangement of the transition state and, consequently, the stereochemistry of the final product. Further mechanistic studies are needed to fully elucidate the energetic landscape of these competing pathways and the precise factors that govern the stereocrossover in the transformations of this compound.

Catalytic Reaction Mechanisms

Chromium-Catalyzed Homoaldol Equivalent Reactions

The transformation of this compound via chromium catalysis represents a significant method for forming carbon-carbon bonds. This process utilizes the compound as a masked homoenolate nucleophile, which adds to various aldehydes in a highly regioselective manner. nih.govorganic-chemistry.org The resulting products, which contain vinyl acetate, can be readily hydrolyzed to yield formal homoaldol adducts or be converted into other functionalized products through stereoselective transformations. nih.gov

The chromium-catalyzed reaction involving this compound is characterized as a homoaldol equivalent reaction. nih.gov In this process, this compound functions as a masked homoenolate nucleophile, which, upon activation by a low-valent chromium species, participates in additions to a range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated types. nih.govorganic-chemistry.org The C-C bond formation is highly regioselective, leading to stereo- and regiochemically enriched 1,4-oxygenated compounds. organic-chemistry.org Initial studies identified that the combination of the nucleophile with triethylamine (B128534) as a base resulted in a near-quantitative yield, highlighting the efficiency of this bond-forming strategy. organic-chemistry.org The reactivity of the aldehyde component appears to be more influenced by steric factors than by electronic effects. organic-chemistry.org

The success of the chromium-catalyzed homoaldol equivalent reaction is critically dependent on mild Cr/Mn redox conditions. nih.govorganic-chemistry.org Manganese, typically as Mn(0) powder, serves as a stoichiometric reductant in the catalytic cycle. Its primary role is to regenerate the active low-valent chromium catalyst, likely Cr(II), from the Cr(III) state that is formed after the C-C bond formation step. The necessity of using freshly washed manganese powder for optimal results in larger-scale reactions underscores its importance in maintaining the catalytic turnover. organic-chemistry.org While the specific mechanisms of chromium redox reactions with manganese can be complex, in this catalytic system, manganese facilitates the reduction of the chromium precatalyst to its active form, which is essential for the initial reaction with this compound. nih.gov The continuous regeneration of the active chromium species by manganese ensures that the reaction proceeds to completion with high yields. organic-chemistry.org

Palladium-Catalyzed Transformations

While specific literature detailing palladium-catalyzed transformations of this compound is not extensively covered, the reactivity of allylic acetates is a well-established area within palladium catalysis. Generally, these transformations proceed through the formation of a π-allyl palladium intermediate. The catalytic cycle typically begins with the oxidative addition of a Pd(0) catalyst to the allylic substrate. For a molecule like this compound, this could potentially occur at the carbon-bromine bond. Following oxidative addition, a π-allyl palladium(II) complex is formed, which can then be attacked by a nucleophile to form the desired product and regenerate the Pd(0) catalyst. ntu.edu.sg The choice of ligands, bases, and reaction conditions can be tuned to control the chemoselectivity of these reactions, directing the system towards allylic substitution, cross-coupling, or elimination pathways. nih.gov

Intramolecular Cyclization Mechanisms

5-exo-trig Iodocyclization Reactions

This compound serves as a key starting material in multi-step sequences that culminate in intramolecular cyclization. One notable example is its use in the synthesis of precursors for stereospecific 5-exo-trig iodocyclization reactions. sci-hub.ru In this process, this compound is first used in a zinc-promoted o-acetoxyallylation of nitrones to produce N-Trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines. sci-hub.ru

These intermediates then undergo a 5-exo-trig iodocyclization when treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS). sci-hub.ru According to Baldwin's rules, 5-exo-trig cyclizations are generally favored processes. libretexts.org The mechanism involves the electrophilic attack of the iodine on the carbon-carbon double bond of the butenyl chain, forming a cyclic iodonium ion intermediate. This is followed by an intramolecular nucleophilic attack from the oxygen atom of the silyloxyamine group onto one of the carbons of the former double bond. This ring-closing step proceeds in a 5-exo fashion, leading to the formation of a five-membered ring, specifically yielding 4,5-cis-3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines. sci-hub.ru This type of cyclization is a powerful method for constructing heterocyclic systems with high stereocontrol. sci-hub.runih.gov

Formation Pathways of Isoxazolidine Derivatives

The synthesis of isoxazolidine derivatives from this compound is not a direct cycloaddition. Instead, it involves a multi-step sequence. A key method involves the O-acetoxyallylation of nitrones using metallic zinc and this compound, which is promoted by trimethylsilyl (B98337) triflate (TMSOTf). This reaction produces N-trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines as intermediates. sci-hub.ru

These intermediates are then exploited in a stereospecific 5-exo-trig iodocyclization reaction. This cyclization step yields 4,5-cis-3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines. sci-hub.ru The stereochemistry of the final isoxazolidine product is dependent on the configuration of the butenamine intermediate. For instance, a syn butenamine intermediate affords an all-cis isoxazolidine, which is sterically crowded and thermodynamically less stable. Conversely, the anti-butenamine intermediate leads to the formation of a 3,4-trans-4,5-cis isoxazolidine. sci-hub.ru

It is noteworthy that direct 1,3-dipolar cycloaddition reactions between nitrones and dipolarophiles similar in structure to this compound were found to be unsuccessful under various conditions, including thermal, microwave irradiation, and Lewis acid catalysis. sci-hub.ru This highlights the necessity of the sequential allylation-iodocyclization pathway for the formation of these specific isoxazolidine structures.

The general importance of 1,3-dipolar cycloaddition of nitrones with olefins as a method to synthesize a wide variety of isoxazolidine compounds is well-established in organic chemistry. nih.govmdpi.comresearchgate.netmdpi.com These heterocyclic compounds are valuable as building blocks for bioactive molecules and natural products. mdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of organic reactions, including those involving transformations of this compound. DFT calculations allow for the exploration of potential energy surfaces to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. acs.org For instance, in cycloaddition reactions, DFT can determine whether the formation of new bonds occurs simultaneously or sequentially. acs.org

The choice of functional and basis set is crucial for obtaining accurate results. Functionals like M06-2X and B3LYP are commonly employed to study reaction mechanisms and barrier heights. acs.orgnih.govmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile helps in identifying the rate-determining step of the reaction. nih.gov For transformations involving this compound, DFT could be used to model the O-acetoxyallylation step and the subsequent iodocyclization, providing insights into the energetics and feasibility of each step in the proposed pathway. Such calculations can elucidate why a direct cycloaddition is unfavorable while the stepwise pathway is successful. sci-hub.ru

Table 1: Representative DFT Functionals for Mechanistic Studies
FunctionalCommon Application
B3LYP General purpose, widely used for geometry optimizations and energy calculations. nih.gov
M06-2X Good for main-group thermochemistry, kinetics, and noncovalent interactions. acs.org
ωB97X-D Includes empirical dispersion correction, suitable for systems with non-covalent interactions. mdpi.com
BP86 A gradient-corrected functional often used in organometallic chemistry. researchgate.net

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and analyzing the geometry of the transition state is fundamental to understanding a reaction's mechanism. Computationally, a transition state is characterized as a first-order saddle point, which has exactly one imaginary frequency in its vibrational analysis. scm.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. scm.com

For reactions involving this compound, such as the key bond-forming steps in the allylation or cyclization processes, analyzing the TS geometry provides crucial information. This includes determining which bonds are breaking and which are forming, and the degree to which these processes have occurred at the energy maximum. The lengths of these partial bonds in the TS structure can indicate whether the reaction is "early" (reactant-like) or "late" (product-like), and can reveal the degree of synchronicity in bond formation for cycloaddition reactions. iaea.org Various computational strategies, including initial guesses based on potential energy surface scans or interpolation methods like the Nudged Elastic Band (NEB) method, can be employed to locate these elusive structures. scm.comlibretexts.org

The formation of isoxazolidine precursors from this compound utilizes metallic zinc, indicating the in-situ formation of an organozinc intermediate. sci-hub.ru Organozinc compounds are a class of organometallics known for their utility in carbon-carbon bond formation, including in allylation reactions. wikipedia.orgnih.gov The reaction likely proceeds through an oxidative addition of the carbon-bromine bond to the zinc metal, forming an allylzinc reagent. wikipedia.org

Computational studies, particularly using DFT, can be employed to map the energy profile of the formation and subsequent reaction of this organozinc complex. Such a profile would detail the energetics of several key steps:

Oxidative Addition: The initial insertion of zinc into the C-Br bond to form the organozinc species. nih.gov

Coordination: The coordination of the nitrone's oxygen atom to the zinc center of the allylzinc reagent.

Allylation: The nucleophilic attack of the allylic group onto the nitrone carbon, which is the key C-C bond-forming step.

The energy profile would reveal the activation energies for each step, allowing for the identification of the rate-limiting step. It would also show the relative energies of any intermediates, such as the coordinated nitrone-organozinc complex. The reactivity and stability of organozinc reagents are influenced by factors like the nature of the ligands and the presence of salt additives, which can affect the speciation of the organozinc complex in solution. nih.govrsc.org The low reactivity of the carbon-zinc bond towards many functional groups makes these reagents particularly useful in complex molecule synthesis. organicreactions.org

Non-covalent interactions (NCIs) are crucial in directing the stereochemical outcome of chemical reactions. consensus.app Although weaker than covalent bonds, interactions such as hydrogen bonds, halogen bonds, and π-π stacking can significantly influence the geometry of transition states, thereby controlling which stereoisomer is formed preferentially. rsc.org

In the transformations of this compound, particularly in the formation of isoxazolidine precursors, the observed stereospecificity suggests that the transition states leading to different diastereomers have significantly different energies. sci-hub.ru While steric hindrance is often a primary factor, subtle non-covalent interactions can also play a decisive role. For example, π-stacking interactions between aromatic rings on the nitrone and the reacting partner could stabilize one transition state geometry over another. nih.gov

The influence of NCIs can be modeled using high-level quantum chemical calculations. DFT functionals that include dispersion corrections (e.g., the "-D" suffix in ωB97X-D or B3LYP-D3) are specifically designed to accurately describe these weak interactions. nih.gov By comparing the energies of different diastereomeric transition states, computational chemists can rationalize and predict the stereoselectivity of a reaction, providing insights that are complementary to experimental observations. rsc.org

Once the relevant low-energy conformers are identified, more accurate but computationally expensive quantum mechanics (QM) methods are used to refine the geometries and calculate energies. While DFT is a widely used QM method, higher-level ab initio calculations are sometimes required for greater accuracy. Second-order Møller-Plesset perturbation theory (MP2) is one such method. nih.gov MP2 provides a better description of electron correlation effects, particularly dispersion forces, than many DFT functionals. The combination of an initial MM conformational search followed by DFT geometry optimization and final energy calculations using a high-level method like MP2 or coupled-cluster (e.g., CC2) represents a robust approach for studying reaction mechanisms and energetics. nih.govnih.gov

Applications of 3 Bromopropenyl Acetate As a Synthetic Building Block

Synthesis of Polyols and Diols

3-Bromopropenyl acetate (B1210297) is a key reagent for the synthesis of unsaturated polyols and diols, which are valuable intermediates in carbohydrate chemistry and natural product synthesis.

The reaction of 3-bromopropenyl acetate with aldehydes, mediated by metals such as indium or zinc, provides a direct route to alk-1-ene-3,4-diols. nih.gov This transformation involves the formation of a 3-acyloxyallyl organometallic intermediate that adds nucleophilically to the aldehyde carbonyl group. nih.govunibo.it

Two primary protocols have been developed for this synthesis. The first is a Grignard-type, two-step procedure where the organoindium reagent is preformed in tetrahydrofuran (B95107) (THF) before the addition of the aldehyde. nih.goviupac.org The second is a Barbier-type, one-pot reaction where the metal, this compound, and the aldehyde are mixed in a single step, often in aqueous media with zinc and ammonium (B1175870) chloride. nih.govunibo.it

The diastereoselectivity of this reaction is highly dependent on the structure of the aldehyde. Conjugated aldehydes typically yield syn adducts, while non-conjugated aldehydes show a preference for the formation of anti diastereomers. nih.gov

Table 1: Diastereoselectivity in the Synthesis of Alk-1-ene-3,4-diols

Aldehyde TypePredominant Diastereomer
Conjugatedsyn
Unconjugatedanti

This table summarizes the general trend in diastereoselectivity based on the aldehyde substrate.

A significant application of this compound is the chain elongation of unprotected aldoses through an indium-mediated acyloxyallylation. acs.orgacs.org This method allows for the direct extension of the carbon backbone of sugars without the need for extensive protecting group manipulations. acs.org The reaction is typically carried out by treating the unprotected aldose with this compound in the presence of indium metal in solvents like ethanol (B145695) or a dioxane/water mixture. acs.org

The initial products of this reaction are unsaturated polyols, which are formed as a mixture of diastereomers after in-situ deesterification during the workup. acs.org This indium-mediated acyloxyallylation (IMA) has been recognized as a powerful tool for the straightforward synthesis of higher-carbon sugars, offering good diastereoselectivity. acs.orgnih.gov The formation of four different isomers is possible due to the creation of two new stereocenters. acs.orgnih.gov

Following the acyloxyallylation of unprotected aldoses, the resulting major diastereomeric unsaturated polyols can be further transformed. acs.org Ozonolysis of the terminal double bond in these polyols cleaves the alkene, leading to the formation of new aldoses that are elongated by two carbon atoms compared to the starting sugar. acs.org

A key feature of this synthetic sequence is the high degree of stereocontrol. The newly formed aldoses consistently exhibit a lyxo configuration at the C-2, C-3, and C-4 positions. acs.org It has been observed that in the case of unprotected aldoses, the isomer with the lyxo-configuration is formed with good selectivity. acs.org This specific configuration corresponds to a syn-orientation of the original α-hydroxyl group and the newly formed hydroxyl group from the aldehyde, and an anti-orientation of the two new stereocenters. acs.org This method provides a reliable pathway to higher-carbon sugars with a predictable stereochemical outcome. acs.orgmolaid.com

Formation of Homoallylic Alcohols and Their Derivatives

This compound is also instrumental in the synthesis of homoallylic alcohols and their derivatives. The reaction of this compound with zinc metal generates an acetoxyallylzinc species. unibo.it This organozinc reagent reacts efficiently with ketones, expanding the utility of this methodology to a wider range of carbonyl compounds. unibo.it

The reaction can be performed under either Barbier conditions in water or using a Grignard-type two-step protocol, depending on the reactivity of the ketone substrate. unibo.it This approach provides a valuable route to tertiary homoallylic alcohols, which are important structural motifs in many natural products and biologically active molecules. nih.govd-nb.info

Construction of Heterocyclic Scaffolds

The reactivity of this compound extends to the synthesis of complex heterocyclic structures, demonstrating its utility in building diverse molecular frameworks.

An important application of this compound in heterocyclic synthesis is the preparation of isoxazolidines. researchgate.netresearchgate.netorganic-chemistry.org The synthesis begins with the α-acetoxyallylation of nitrones using metallic zinc and this compound, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netresearchgate.net This step yields N-Trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines with moderate diastereoselectivity. researchgate.netresearchgate.net

These homoallylic hydroxylamine (B1172632) derivatives are then subjected to a stereospecific 5-exo-trig iodocyclization reaction. researchgate.netresearchgate.net This intramolecular cyclization proceeds with high stereospecificity to afford 4,5-cis-3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines. researchgate.netresearchgate.net These functionalized isoxazolidines are valuable intermediates, for instance, in the synthesis of pyrrolidine (B122466) azasugars. researchgate.net

Precursors to Pyrrolidine Azasugars

Pyrrolidine azasugars are a class of compounds that have garnered significant interest due to their potential as glycosidase inhibitors. The synthesis of these complex molecules can be facilitated by using this compound as a key starting material. researchgate.netresearchgate.netsci-hub.ru

A notable strategy involves the α-acetoxyallylation of nitrones with this compound in the presence of metallic zinc, promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf). researchgate.netresearchgate.netsci-hub.ru This reaction yields N-Trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines with good yields and moderate diastereoselectivity. researchgate.netresearchgate.netsci-hub.ru These intermediates are then subjected to a stereospecific 5-exo-trig iodocyclization reaction. researchgate.netresearchgate.netsci-hub.ru This cyclization step is crucial as it leads to the formation of 4,5-cis-3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines. researchgate.netresearchgate.netsci-hub.ru These isoxazolidines are highly valuable as they serve as promising precursors for the synthesis of pyrrolidine azasugars. researchgate.netresearchgate.netsci-hub.ru

Another approach utilizes the indium organometallic complex generated from metallic indium and this compound. This complex adds to the Garner aldehyde with excellent yield and high diastereoselectivity, producing an anti-anti adduct that is a key intermediate in a concise synthesis of a known azasugar glycosidase inhibitor. unibo.it

Masked Reagent Strategies

The unique reactivity of this compound allows it to function as a masked reagent, a stable precursor that can generate a highly reactive species in situ. This strategy is particularly useful in overcoming challenges associated with the direct use of unstable intermediates.

As a Masked Homoenolate Nucleophile

This compound serves as an effective masked homoenolate nucleophile in chromium-catalyzed reactions. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgx-mol.com A homoenolate is a reactive intermediate that is typically difficult to generate and control. By using this compound, a stable and readily available precursor, chemists can effectively generate the desired nucleophilic species under mild reaction conditions. nih.govorganic-chemistry.orgacs.orgx-mol.com This approach has proven to be highly regioselective, providing a reliable method for carbon-carbon bond formation. organic-chemistry.orgorganic-chemistry.orgacs.org

Utility in Homoaldol Equivalent Reactions

The application of this compound as a masked homoenolate nucleophile is particularly evident in chromium-catalyzed homoaldol equivalent reactions. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgx-mol.com These reactions involve the addition of the nucleophile derived from this compound to a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. nih.govorganic-chemistry.orgorganic-chemistry.org The reactions proceed under mild Cr/Mn redox conditions and afford the corresponding homoaldol equivalent products in good to excellent yields. nih.govorganic-chemistry.orgacs.orgx-mol.com This method provides a scalable and highly regioselective route to synthetically valuable 1,4-oxygenated compounds. organic-chemistry.org

Table 1: Examples of Aldehydes in Chromium-Catalyzed Homoaldol Equivalent Reactions with this compound

Aldehyde Type Example Yield (%)
Aromatic Benzaldehyde (B42025) 99
Aliphatic Cyclohexanecarboxaldehyde 95
α,β-Unsaturated Cinnamaldehyde 85

Data compiled from research findings on chromium-catalyzed homoaldol equivalent reactions. organic-chemistry.org

Post-Reaction Functionalization of Vinyl Acetate Adducts

The vinyl acetate adducts produced from the homoaldol equivalent reactions are versatile intermediates that can be readily transformed into other functionalized molecules. This downstream functionalization further enhances the synthetic utility of this compound.

Hydrolysis to Lactols and Diols

The vinyl acetate-containing adducts can be easily hydrolyzed under mild basic conditions. nih.govorganic-chemistry.orgacs.org This hydrolysis cleaves the acetate group, leading to the formation of formal homoaldol adducts, which often exist as cyclic lactols. organic-chemistry.org For instance, the hydrolysis of the adduct derived from benzaldehyde yields the corresponding lactol. organic-chemistry.org Furthermore, these adducts can be reduced to afford 1,4-diols in excellent yield, demonstrating another pathway for diversification. organic-chemistry.org

Stereoselective Epoxidation Reactions

The vinyl acetate adducts are also amenable to further stereoselective transformations, such as epoxidation. nih.govacs.org Hydroxyl-directed epoxidation of the vinyl acetate adducts can be achieved with good diastereoselectivity. organic-chemistry.org This reaction introduces an epoxide ring into the molecule, creating a new chiral center and providing access to a different class of functionalized compounds. This stereoselective functionalization highlights the potential for creating complex, poly-functionalized molecules from simple starting materials using this compound. nih.govorganic-chemistry.orgacs.org

Advanced Methodological Developments in 3 Bromopropenyl Acetate Chemistry

Development of Mild and Green Reaction Conditions (e.g., aqueous media)

The use of 3-bromopropenyl acetate (B1210297) in organic synthesis has seen a significant shift towards environmentally benign methodologies. A key development is the use of aqueous media for reactions, which minimizes the reliance on volatile and often toxic organic solvents.

Zinc-promoted α-hydroxyallylation of ketones using 3-bromopropenyl acetate can be efficiently carried out under Barbier conditions in water. researchgate.net This approach is particularly effective for a range of ketones, expanding the utility of this compound for creating homoallylic alcohols. researchgate.net Similarly, indium-mediated reactions have proven successful in aqueous environments. For instance, the acyloxyallylation of unprotected aldoses with this compound proceeds smoothly in ethanol (B145695) or a dioxane/water mixture in the presence of indium metal. acs.org This method is advantageous as it allows for the direct use of water-soluble substrates like carbohydrates without the need for protecting groups. researchgate.net

The choice of metal and solvent system can be tailored to the substrate. For example, while zinc in aqueous ammonium (B1175870) chloride under Barbier conditions is one effective protocol, a Grignard two-step process in a THF/DMSO binary solvent system is also utilized, depending on the reactivity of the ketone. researchgate.net The indium-promoted coupling of this compound with aldehydes has also been demonstrated in THF and water, leading to alk-1-ene-3,4-diols in good to excellent yields. acs.org

These aqueous-based methods align with the principles of green chemistry by reducing hazardous waste and improving reaction safety. researchgate.net The ability to perform these reactions in water or hydro-organic mixtures makes this compound a more attractive reagent for sustainable chemical synthesis. researchgate.netdrhazhan.com

Strategies for Modulating Diastereoselectivity and Enantioselectivity

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. In reactions involving this compound, significant progress has been made in modulating both diastereoselectivity and enantioselectivity.

The diastereoselectivity of the addition of organometallic species derived from this compound to carbonyl compounds is highly dependent on the nature of the substrate and the reaction conditions. acs.orgiupac.org For instance, in indium- or zinc-mediated additions to aldehydes, conjugated aldehydes typically yield syn adducts, whereas non-conjugated aldehydes show a preference for anti products. acs.orgiupac.org In zinc-promoted reactions, a high diastereomeric excess (de) of 80% in favor of the anti product was observed with saturated aldehydes like 2-methylpropanal and cyclohexanecarboxaldehyde. researchgate.netresearchgate.net However, with benzaldehyde (B42025), a nearly 1:1 mixture of syn and anti diastereomers was formed, highlighting the subtle electronic effects that can influence stereochemical outcomes. researchgate.netresearchgate.net

Computational studies, specifically DFT calculations, have provided insight into these observations. They reveal the existence of three closely related energy isomers of the acetoxyallylzinc reagent, with the relative energies of the transition states leading to the syn and anti products being influenced by factors like π-stacking interactions. researchgate.net

For enantioselective transformations, chiral ligands and catalysts are employed. A notable example is the chromium-catalyzed asymmetric synthesis of syn-alk-1-ene-3,4-diol derivatives. Using a Jacobsen's Salen ligand, excellent enantiomeric excesses have been achieved, particularly with aliphatic aldehydes. iupac.org The choice of silyl (B83357) scavenger in chromium-catalyzed pinacol (B44631) cross-coupling reactions has also been shown to significantly influence diastereoselectivity. d-nb.info For example, non-chelating bulky scavengers favor the formation of cis-diols, while chelating scavengers lead to an excess of trans-diols. d-nb.info

The reaction of this compound with nitrones, promoted by TMSOTf and metallic zinc, produces N-trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines with moderate diastereoselectivity. researchgate.net These intermediates can then be used in stereospecific iodocyclization reactions. researchgate.net

These examples demonstrate the growing toolkit available to chemists for directing the stereochemical course of reactions involving this compound, enabling the synthesis of complex molecules with high levels of stereocontrol.

Catalytic Systems Beyond Stoichiometric Metal Reagents

A significant advancement in the chemistry of this compound involves the move from stoichiometric metal reagents, such as zinc and indium, to more sustainable catalytic systems. researchgate.netacs.org This shift reduces metal waste and often allows for milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and systems involving this compound are no exception. rsc.org The ubiquitous 'Pd(OAc)2'/2PPh3 catalyst system, for example, has been shown to form a unique dinuclear Pd(I) complex, which is a key intermediate in catalytically competent cyclic Pd3 clusters. rsc.org The ratio of palladium to the phosphine (B1218219) ligand is critical for catalytic efficacy, with a 1:2 ratio often being optimal for generating the active catalytic species for reactions with organohalides. rsc.org

Nickel-catalyzed systems have also emerged as powerful alternatives. Dual catalytic systems, featuring a nickel catalyst to activate an aryl halide and a co-catalyst like cobalt phthalocyanine (B1677752) (Co(Pc)) to activate an alkyl halide, have been developed for cross-electrophile couplings. nih.gov This approach allows for the coupling of a wide range of substrates, including sterically hindered aryl halides, under relatively mild conditions. nih.gov

Chromium-catalyzed reactions have also been developed for the addition of this compound to aldehydes. organic-chemistry.org These reactions, which can be performed with catalytic amounts of chromium(II) chloride and nickel(II) chloride, provide a regioselective route to homoaldol equivalent products. organic-chemistry.org The vinyl acetate adducts formed in these reactions can be easily hydrolyzed to the corresponding homoaldol products. organic-chemistry.org

The development of these catalytic systems represents a major step forward in the practical application of this compound, making its use in complex molecule synthesis more efficient and environmentally friendly.

Tandem Reaction Sequences Incorporating this compound

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. This compound has been utilized as a key component in several such sequences.

One example involves the alkylation of pyrrolidine (B122466) enamines of cyclohexanones with 3-bromopropyl acetate. researchgate.net The resulting 2-(3′-acetoxypropyl)cyclohexanones can be hydrolyzed, cyclized, and dehydrated to form tetrahydrochromans in a multi-step, one-pot sequence. researchgate.net

Another strategy involves a tandem SN2-Michael addition sequence for the synthesis of five- and six-membered nitrogen and sulfur heterocycles. researchgate.net While this specific example uses ω-halo-2-alkenoate esters, the principle can be extended to reagents like this compound, where the initial nucleophilic attack is followed by an intramolecular Michael addition to construct the heterocyclic ring.

The development of tandem reactions involving this compound is an active area of research, with the potential to streamline the synthesis of complex cyclic and heterocyclic structures.

Future Research Directions and Untapped Potential

Exploration of Asymmetric Catalytic Variants for Enantio- and Diastereocontrol

The development of asymmetric catalytic methods for reactions involving 3-bromopropenyl acetate (B1210297) is a key area for future research. While diastereoselective additions of organometallic species derived from 3-bromopropenyl acetate have been achieved, the challenge lies in developing catalytic and enantioselective variants. researchgate.netresearchgate.net Current methods often rely on substrate control or the use of stoichiometric chiral auxiliaries.

Future work should focus on the design and application of chiral ligands for metals that mediate the addition of the acetoxyallyl fragment to carbonyls and imines. Inspired by the successful use of Salen-Cr(II) catalysts in the asymmetric synthesis of syn-alk-1-ene-3,4-diols from a related pivaloate ester, similar strategies could be adapted for this compound. researchgate.net The goal is to achieve high levels of both enantioselectivity and diastereoselectivity, providing access to chiral building blocks with multiple stereocenters.

Table 1: Asymmetric Catalysis Research Directions

Research Focus Desired Outcome Potential Catalyst Systems
Enantioselective hydroxyallylation High enantiomeric excess (ee) Chiral Lewis acids, Salen-metal complexes
Diastereoselective synthesis Tunable access to syn or anti diols Ligand-modified organometallics

Integration into Cascade and Multicomponent Reactions

The integration of this compound into cascade and multicomponent reactions (MCRs) represents a powerful strategy for increasing molecular complexity in a single synthetic operation. wikipedia.orgnih.gov Cascade reactions, where a series of transformations occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

Future research could explore the design of novel cascade sequences initiated by the reaction of this compound. For instance, the initial adduct from a metal-mediated allylation could be trapped in situ to undergo a subsequent cyclization, rearrangement, or cross-coupling reaction. An example of this potential is seen in a formal synthesis of Ecteinascidin 743, which utilized a cascade Heck reaction, demonstrating the feasibility of incorporating related fragments into complex sequences. acs.org Similarly, MCRs that incorporate this compound as one of the components could provide rapid access to diverse and complex molecular scaffolds. rug.nlresearchgate.net

Application in Complex Natural Product Synthesis

This compound has already demonstrated its utility in the synthesis of natural products and their analogues. rsc.org Notable examples include its use in a route to 1,4-dideoxy-1,4-l-iminoribitol, an azasugar, and in the total synthesis of the cembranoid diterpenoid havellockate. researchgate.netacs.orgacs.org These successes highlight the potential for its broader application in the construction of complex molecular architectures.

Future research should aim to employ this compound as a key building block in the total synthesis of other biologically active natural products. Its ability to introduce a functionalized three-carbon unit with latent reactivity makes it an attractive tool for synthetic chemists. The development of more stereoselective methods for its use, as outlined in section 7.1, will further enhance its value in this area.

Table 2: Examples of this compound in Synthesis

Target Molecule/Class Key Transformation Reference
1,4-Dideoxy-1,4-l-iminoribitol Indium-mediated coupling with Garner aldehyde acs.orgacs.org
Havellockate Zn-mediated Barbier allylation researchgate.net

Development of Novel Mechanistic Probes

Understanding the intricate details of reaction mechanisms is crucial for the development of new and improved synthetic methods. This compound can serve as a valuable mechanistic probe to elucidate the nature of organometallic intermediates and transition states.

Combined experimental and theoretical studies on the reaction of this compound with zinc and various aldehydes have already provided insights into the structures of the organozinc intermediates and their role in determining the diastereoselectivity of the reaction. researchgate.netresearchgate.net Future research could expand on this by designing experiments to trap reactive intermediates, performing detailed kinetic analyses, and employing advanced computational methods. This could involve isotopic labeling studies or the use of carefully designed substrates to probe subtle stereoelectronic effects.

Investigation of Alternative Metal-Mediated and Organocatalytic Activations

The majority of current applications of this compound rely on its activation with zinc or indium. researchgate.netacs.orgacs.org While effective, there is significant untapped potential in exploring activation by other metals or through organocatalysis.

Future research should investigate the use of other earth-abundant and non-toxic metals, such as iron or nickel, to mediate the reactions of this compound. mdpi.comnih.govuwa.edu.au These metals offer potential advantages in terms of cost and sustainability. Furthermore, the development of organocatalytic methods for the activation of this compound would be a significant advance, avoiding the use of metals altogether. uni-koeln.deethz.ch This could involve the use of novel N-heterocyclic carbene (NHC) or aminocatalysts to generate a reactive nucleophilic species from this compound. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Bromopropenyl benzoate
1,4-Dideoxy-1,4-l-iminoribitol
Havellockate
Garner aldehyde
Ecteinascidin 743
N-Trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines
4,5-cis-3-Alkyl-4-acetoxy-5-iodomethyl isoxazolidines
Benzaldehyde (B42025)
2-Methylpropanal
Cyclohexanecarboxaldehyde
Indium
Zinc
Palladium
Chromium
Iron
Nickel
Salen-Cr(II)

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